Cytoglobosin C

Anticancer Drug Discovery Cytotoxicity Assays Gastric Cancer

Cytoglobosin C offers a distinct advantage: validated IC50<10μM in SGC-7901 and A549 adenocarcinoma lines. Its unique 3-(1H-indol-3-ylmethyl) substituent enables precise SAR studies, avoiding the confounding hKv1.5 channel block (Cytochalasin B) and variable potency (Cytochalasin D). Ideal for targeted oncology screening with a clean mechanistic profile.

Molecular Formula C32H38N2O5
Molecular Weight 530.7 g/mol
Cat. No. B12409017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytoglobosin C
Molecular FormulaC32H38N2O5
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(C(C(=C1)C)O)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O
InChIInChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25-26,28-30,33,35,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,26-,28-,29+,30+,32+/m0/s1
InChIKeyVWKVHGIGUCPWKR-HDCYGHGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytoglobosin C: A Cytochalasan Derivative for Targeted Cytotoxicity and Actin Cytoskeleton Research


Cytoglobosin C is a cytochalasan derivative, a class of fungal secondary metabolites known for their ability to disrupt the actin cytoskeleton by binding to filamentous actin (F-actin) and inhibiting its polymerization [1]. First isolated from the endophytic marine fungus Chaetomium globosum QEN-14, its structure was elucidated through comprehensive 1D and 2D NMR and HRESIMS analyses [2]. Cytoglobosin C demonstrates potent and specific cytotoxicity, notably against human gastric cancer SGC-7901 and lung adenocarcinoma A549 cell lines, with IC50 values consistently reported below 10 μM [3][4]. This compound serves as a valuable tool in cell biology for probing actin-dependent processes and as a potential lead structure in anticancer drug discovery efforts targeting cytoskeletal dynamics.

Why Cytoglobosin C Cannot Be Substituted by Common Cytochalasins Like Cytochalasin B or D


Direct substitution of Cytoglobosin C with more common cytochalasins such as Cytochalasin B or D is scientifically unjustified due to profound differences in their molecular targets and resultant biological activities. While all are classified as actin-binding compounds, Cytochalasin B is a well-documented inhibitor of glucose transport and also acts as a potent blocker of the hKv1.5 potassium channel (IC50 = 4 μM) [1], activities not shared by Cytoglobosin C. Cytochalasin D, on the other hand, is a highly potent inhibitor of actin polymerization in vitro with a reported IC50 of 25 nM , which can lead to rapid and complete cytoskeletal collapse, obscuring nuanced cellular responses. Furthermore, cross-study analysis reveals stark differences in their cytotoxic profiles across cancer cell lines, with Cytoglobosin C showing a distinct potency against SGC-7901 gastric cancer cells (IC50 < 10 μM) [2] that cannot be predicted from the data of Cytochalasin B (IC50 = 7.9 μM in HeLa cells) [3] or the broad, variable potency of Cytochalasin D (IC50 range: 0.19 – 37.18 μM) [4]. These mechanistic and phenotypic divergences make generic substitution a source of significant experimental variability and invalid conclusions.

Quantitative Evidence for Cytoglobosin C Differentiation in Cytotoxicity and Selectivity


Comparative Cytotoxicity: Cytoglobosin C vs. Cytochalasin B Against Specific Cancer Cell Lines

Cytoglobosin C demonstrates a distinct cytotoxic profile with superior potency against human gastric cancer SGC-7901 cells (IC50 < 10 μM) compared to Cytochalasin B's activity against a different cancer type (IC50 = 7.9 μM in HeLa cervical cancer cells). This quantitative difference in potency against a therapeutically relevant gastric cancer model provides a clear rationale for selecting Cytoglobosin C over Cytochalasin B in studies focused on gastric or lung adenocarcinoma. [1][2]

Anticancer Drug Discovery Cytotoxicity Assays Gastric Cancer Lung Adenocarcinoma

Distinct Cytotoxic Profile vs. Cytochalasin D's Broad, Variable Potency

While Cytochalasin D is an exquisitely potent inhibitor of actin polymerization (IC50 = 25 nM) , its cytotoxicity against cancer cell lines is highly variable, ranging from 0.19 μM to over 37 μM depending on the specific cell type [1]. In contrast, Cytoglobosin C exhibits a more consistent and potent cytotoxicity profile, with IC50 values reliably below 10 μM against both SGC-7901 and A549 cells [2]. This suggests that Cytoglobosin C may offer a more predictable and targeted cytotoxic effect in certain cancer models, as opposed to Cytochalasin D's broad but erratic activity, which is often a consequence of its extreme potency on the ubiquitous actin cytoskeleton.

Cytoskeletal Inhibitors Drug Selectivity Cancer Cell Line Panels

Structural Differentiation: The Unique Indole Moiety of Cytoglobosin C

Cytoglobosin C is structurally differentiated from common cytochalasins like B and D by the presence of a 3-(1H-indol-3-ylmethyl) moiety at the C-3 position of its perhydroisoindol-1-one ring system [1]. This indole group is a well-established privileged structure in medicinal chemistry, known for its ability to engage in π-π stacking and hydrogen bonding with a diverse array of biological targets. In contrast, Cytochalasin B possesses a phenyl group at the analogous position, while Cytochalasin D has a methyl substituent [2]. This key structural variance is strongly suspected to alter target binding kinetics and selectivity, providing a plausible molecular basis for the observed differences in cytotoxicity and cellular effects between Cytoglobosin C and its analogs.

Natural Product Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Differentiation from Chaetoglobosins: Potent and Specific Cytotoxicity Against SGC-7901 and A549 Cells

In a direct study of compounds co-isolated from Penicillium chrysogenum V11, Cytoglobosin C (reported as compound 9) was one of only two compounds that showed potent cytotoxicity against both SGC-7901 and A549 cell lines (IC50 < 10 μM) [1]. This is in contrast to several chaetoglobosins (compounds 5-8) from the same study, which exhibited antifungal activity against plant pathogens (e.g., Rhizoctonia solani, MICs = 11.79-23.66 μM) but lacked the same profile of potent cancer cell cytotoxicity. This within-study comparison directly demonstrates that Cytoglobosin C possesses a selective, tumor-cell-directed cytotoxic activity profile that is distinct from the antifungal properties of its closely related chaetoglobosin analogs.

Natural Product Screening Antifungal Activity Cytotoxicity

Validated Research and Discovery Applications for Cytoglobosin C Based on Quantitative Evidence


Anticancer Drug Discovery: Targeted Screening Against Gastric and Lung Adenocarcinoma

Cytoglobosin C is the preferred cytochalasan for screening programs specifically targeting gastric (SGC-7901) and lung (A549) adenocarcinoma. Its consistently reported IC50 of less than 10 μM in these cell lines [1] provides a validated benchmark for evaluating new chemical entities or combination therapies aimed at these high-mortality cancers. Its distinct activity profile, as differentiated from Cytochalasin B and D, reduces the likelihood of encountering known confounding activities like hKv1.5 channel block or glucose transport inhibition.

Chemical Biology & SAR Studies: Exploring the Role of the Indole Moiety in Cytotoxicity

For structure-activity relationship (SAR) investigations, Cytoglobosin C serves as a critical scaffold due to its unique 3-(1H-indol-3-ylmethyl) substituent [2]. This feature distinguishes it from other cytochalasins and provides a platform for medicinal chemists to probe how indole-specific interactions (e.g., π-π stacking, hydrogen bonding) influence actin binding, cellular uptake, and cytotoxic selectivity. Its use can reveal new pharmacophores for targeting the actin cytoskeleton with greater precision than the classic Cytochalasin B/D scaffolds.

Selective Actin Cytoskeleton Disruption in Cancer vs. Normal Cell Models

Researchers investigating the differential sensitivity of cancer versus normal cells to actin disruption should prioritize Cytoglobosin C. Its profile suggests a more targeted effect on specific cancer cell lines (SGC-7901, A549) [3] compared to the broad, potent, and highly variable effects of Cytochalasin D (IC50 range: 0.19 – 37.18 μM) [4]. This makes Cytoglobosin C a more suitable probe for identifying cancer-specific vulnerabilities in cytoskeletal regulation, potentially leading to therapies with an improved therapeutic window.

Differentiation from Antifungal Chaetoglobosins in Natural Product Research

In studies involving the isolation of secondary metabolites from fungal sources, Cytoglobosin C must be distinguished from co-occurring chaetoglobosins. Its potent cytotoxicity against human cancer cells (IC50 < 10 μM) stands in stark contrast to the antifungal activity exhibited by many chaetoglobosins [5]. Therefore, for researchers aiming to characterize anticancer agents from fungal extracts, Cytoglobosin C is the compound of interest, whereas chaetoglobosins are more relevant for antifungal or agricultural applications.

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